Cas no 876150-14-0 (Octyl-a-ketoglutarate (>90%))

Octyl-a-ketoglutarate (>90%) structure
Octyl-a-ketoglutarate (>90%) structure
Product Name:Octyl-a-ketoglutarate (>90%)
CAS No:876150-14-0
MF:C13H22O5
MW:258.310784816742
CID:2085183
Update Time:2025-11-02

Octyl-a-ketoglutarate (>90%) Chemical and Physical Properties

Names and Identifiers

    • Octyl-α-ketoglutarate
    • α-KG octyl ester
    • α-Ketoglutarate octyl ester
    • 1-Octyl-2-Oxo-pentanedioate
    • 1-Octyl-2-ketoglutarate
    • 2-Oxo-pentanedioic acid, 1-octyl ester
    • 1-Octyl 2-oxopentanedioate (ACI)
    • Octyl-α-ketoglutarate (α-KG octyl ester)
    • Octyl-a-ketoglutarate (>90%)
    • Inchi: 1S/C13H22O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h2-10H2,1H3,(H,15,16)
    • InChI Key: QNFIHKFBQFJVKV-UHFFFAOYSA-N
    • SMILES: O=C(C(CCC(O)=O)=O)OCCCCCCCC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 12

Octyl-a-ketoglutarate (>90%) Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • Storage Condition:−20°C

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Octyl-a-ketoglutarate (>90%) Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Azobisisobutyronitrile ,  N-Bromosuccinimide Solvents: Carbon tetrachloride ;  21 °C; 4 h, reflux; reflux → 21 °C
2.1 Reagents: Potassium hydroxide Solvents: Toluene ;  1 h, reflux; reflux → 21 °C
3.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1 h, 0 °C; 0 °C → 21 °C; 8 h, 21 °C
4.1 Reagents: Ozone Solvents: Dichloromethane ;  -78 °C; -78 °C; -78 °C → 21 °C; 1 h, 21 °C
4.2 Reagents: Dimethyl sulfide ;  2 h, 21 °C
4.3 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  overnight, 21 °C
Reference
Synthesis of the 1-Monoester of 2-Ketoalkanedioic Acids, for Example, Octyl α-Ketoglutarate
Jung, Michael E.; et al, Journal of Organic Chemistry, 2012, 77(23), 11002-11005

Production Method 2

Reaction Conditions
1.1 Reagents: Ozone Solvents: Dichloromethane ;  -78 °C; -78 °C; -78 °C → 21 °C; 1 h, 21 °C
1.2 Reagents: Dimethyl sulfide ;  2 h, 21 °C
1.3 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  overnight, 21 °C
Reference
Synthesis of the 1-Monoester of 2-Ketoalkanedioic Acids, for Example, Octyl α-Ketoglutarate
Jung, Michael E.; et al, Journal of Organic Chemistry, 2012, 77(23), 11002-11005

Production Method 3

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1 h, 0 °C; 0 °C → 21 °C; 8 h, 21 °C
2.1 Reagents: Ozone Solvents: Dichloromethane ;  -78 °C; -78 °C; -78 °C → 21 °C; 1 h, 21 °C
2.2 Reagents: Dimethyl sulfide ;  2 h, 21 °C
2.3 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  overnight, 21 °C
Reference
Synthesis of the 1-Monoester of 2-Ketoalkanedioic Acids, for Example, Octyl α-Ketoglutarate
Jung, Michael E.; et al, Journal of Organic Chemistry, 2012, 77(23), 11002-11005

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Toluene ;  1 h, reflux; reflux → 21 °C
2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1 h, 0 °C; 0 °C → 21 °C; 8 h, 21 °C
3.1 Reagents: Ozone Solvents: Dichloromethane ;  -78 °C; -78 °C; -78 °C → 21 °C; 1 h, 21 °C
3.2 Reagents: Dimethyl sulfide ;  2 h, 21 °C
3.3 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  overnight, 21 °C
Reference
Synthesis of the 1-Monoester of 2-Ketoalkanedioic Acids, for Example, Octyl α-Ketoglutarate
Jung, Michael E.; et al, Journal of Organic Chemistry, 2012, 77(23), 11002-11005

Octyl-a-ketoglutarate (>90%) Raw materials

Octyl-a-ketoglutarate (>90%) Preparation Products

Additional information on Octyl-a-ketoglutarate (>90%)

Octyl-α-ketoglutarate (>90%) and its Applications in Modern Research

Octyl-α-ketoglutarate (>90%) is a specialized organic compound characterized by its high purity, making it a valuable reagent in various biochemical and pharmaceutical applications. The chemical structure of this compound includes an octyl group attached to α-ketoglutarate, which is a critical intermediate in the citric acid cycle. This unique configuration imparts distinct properties that make it particularly useful in research and development settings.

The compound, identified by the CAS number 876150-14-0, has garnered significant attention due to its potential role in metabolic studies and drug metabolism research. α-Ketoglutarate itself is a key molecule in cellular respiration, participating in the conversion of carbohydrates into energy. By incorporating an octyl group, the compound's solubility and stability are enhanced, allowing for more efficient use in laboratory experiments.

In recent years, there has been growing interest in the applications of Octyl-α-ketoglutarate (>90%) in understanding metabolic pathways and developing novel therapeutic agents. Research has demonstrated its utility as a substrate for enzymes involved in the citric acid cycle, providing insights into how these pathways can be modulated for therapeutic benefit. For instance, studies have shown that Octyl-α-ketoglutarate can influence the activity of mitochondrial enzymes, which are crucial for energy production in cells.

The high purity (>90%) of Octyl-α-ketoglutarate ensures that researchers can conduct experiments with minimal interference from impurities, leading to more reliable and reproducible results. This has made it a preferred choice for academic and industrial laboratories alike. Furthermore, the compound's stability under various conditions enhances its suitability for long-term storage and multiple-use scenarios, reducing costs associated with frequent preparation.

One of the most promising areas of research involving Octyl-α-ketoglutarate (>90%) is its potential role in cancer metabolism. Cancer cells often exhibit altered metabolic profiles, relying heavily on glycolysis even under aerobic conditions (the Warburg effect). By studying how Octyl-α-ketoglutarate interacts with enzymes such as isocitrate dehydrogenase (IDH), researchers aim to identify new targets for anti-cancer therapies. Preliminary findings suggest that modulating IDH activity with compounds like Octyl-α-ketoglutarate could disrupt cancer cell metabolism and inhibit tumor growth.

Another significant application of Octyl-α-ketoglutarate is in the field of neuroscience. α-Ketoglutarate derivatives have been shown to influence neurotransmitter synthesis and neuronal energy metabolism. The octyl modification enhances blood-brain barrier penetration, making it a potential candidate for treating neurological disorders. Current studies are exploring its effects on glutamate receptor function and mitochondrial health in neurons, which could have implications for conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of Octyl-α-ketoglutarate (>90%) involves sophisticated organic chemistry techniques that ensure high yield and purity. Advanced catalytic methods have been developed to minimize side reactions, resulting in a product that meets stringent quality standards. These synthetic advancements have not only improved the availability of the compound but also paved the way for further modifications and derivatization, expanding its potential applications.

In conclusion, Octyl-α-ketoglutarate (>90%), with its CAS number 876150-14-0, represents a significant advancement in biochemical research. Its unique properties make it an invaluable tool for studying metabolic pathways, developing new drugs, and understanding diseases at a molecular level. As research continues to uncover new applications, this compound is poised to play an increasingly important role in both academic and industrial settings.

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